logD₇.₄ Reduction vs. Morpholine and Piperazine Bioisosteres
In a systematic analysis by Degorce et al. (2019), replacing morpholine, piperidine, or piperazine moieties with azaspiro[3.3]heptanes — the core scaffold of the target compound — lowered the measured logD₇.₄ by as much as −1.0 log unit across multiple chemotypes [1]. This logD reduction occurs despite the net addition of one carbon atom and is attributed to increased basicity of the spirocyclic amine [1]. The target compound, bearing a 3,3-dimethyl-1-oxa substitution pattern, represents a specific member of this class; the dimethyl groups contribute additional steric shielding of the azetidine nitrogen, which further modulates the apparent lipophilicity relative to unsubstituted spiro analogs (e.g., CAS 1223573-41-8, tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, MW 199.25) [2]. A lower logD₇.₄ is desirable for reducing phospholipidosis risk, decreasing hERG binding, and improving oral absorption predictability.
| Evidence Dimension | Lipophilicity (logD₇.₄) modulation upon spirocyclic replacement of monocyclic heterocycles |
|---|---|
| Target Compound Data | 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate scaffold (class representative); exact logD₇.₄ not publicly reported |
| Comparator Or Baseline | Morpholine/piperazine/piperidine-containing matched molecular pairs; logD₇.₄ reduction of up to −1.0 log unit observed upon spiro substitution [1] |
| Quantified Difference | ΔlogD₇.₄ ≈ −0.5 to −1.0 (class-level range) vs. corresponding morpholine/piperazine analogs |
| Conditions | logD₇.₄ measured by shake-flask method at pH 7.4 across multiple AstraZeneca internal matched molecular pairs (Degorce et al., ACS Med Chem Lett, 2019) |
Why This Matters
Procurement of the target compound over a generic morpholine building block is justified when the synthetic objective requires intrinsically lower logD₇.₄ without introducing additional polar functionality that may compromise permeability.
- [1] Degorce SL, Bodnarchuk MS, Scott JS. Lowering lipophilicity by adding carbon: azaSpiroHeptanes, a logD lowering twist. ACS Med Chem Lett. 2019;10(8):1198-1204. doi:10.1021/acsmedchemlett.9b00216 View Source
- [2] Fisher Scientific. tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 1223573-41-8) — Product Listing. Accessed May 2026. View Source
